dimethyl 1-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a triazole ring, a carbamoyl group, and multiple substituents such as chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through cyclization reactions involving hydrazines and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazole ring or the phenyl group, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
4,5-DIMETHYL 1-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL 1-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE: shares similarities with other triazole derivatives, such as 1,2,3-triazole-4,5-dicarboxylates and carbamoyl-substituted triazoles.
Unique Features: The presence of the chlorotrifluoromethylphenyl group and the specific substitution pattern make this compound unique compared to other triazole derivatives.
Highlighting Uniqueness
The unique combination of substituents and the specific structure of 4,5-DIMETHYL 1-({[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12ClF3N4O5 |
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Molecular Weight |
420.73 g/mol |
IUPAC Name |
dimethyl 1-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H12ClF3N4O5/c1-27-13(25)11-12(14(26)28-2)23(22-21-11)6-10(24)20-9-5-7(15(17,18)19)3-4-8(9)16/h3-5H,6H2,1-2H3,(H,20,24) |
InChI Key |
MWDPDEUREIYIBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)OC |
Origin of Product |
United States |
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